molecular formula C18H19F2N3O4S B2576935 N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251608-21-5

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2576935
CAS No.: 1251608-21-5
M. Wt: 411.42
InChI Key: JFIBVUVIPRFLNM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a piperidinylsulfonyl group, and a pyridinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridinyl Moiety: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.

    Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
  • N-(3,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H19F2N3O4S
  • Molecular Weight : 411.43 g/mol
  • CAS Number : 1251608-21-5
  • Purity : Minimum purity of >90% .

This compound exhibits its biological activity primarily through modulation of specific receptors and enzymes relevant to various signaling pathways. The piperidine and pyridine moieties are known to interact with neurotransmitter receptors and enzymes, which may contribute to its pharmacological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes.
  • Receptor Modulation : The structure suggests potential interactions with G-protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and can impact neuropsychiatric disorders .

In Vitro Studies

In vitro studies have indicated that derivatives similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.
CompoundActivity TypeIC50 (µM)
TPP+-C10Antimicrobial1.0
TPP+-C12Antimicrobial1.0

These results suggest that the compound may possess similar properties, warranting further investigation into its antimicrobial efficacy .

In Vivo Studies

Preliminary in vivo studies on related compounds have shown promising results in models of inflammation and pain relief. For instance, compounds that inhibit cyclooxygenase enzymes have demonstrated reduced inflammatory responses in animal models.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives on models of neurodegeneration. The findings indicated that certain derivatives could prevent neuronal cell death through modulation of glutamatergic neurotransmission pathways .
  • Anticancer Properties : Research has highlighted the potential anticancer activity of structurally related compounds through apoptosis induction in cancer cells. These compounds were shown to decrease cell viability significantly at concentrations as low as 10 µM .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVUVIPRFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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